5-Methyl-7-phenyl-1,6-dihydropyrrolo[3,4-d][1,3]oxazine-2,4-dione
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Overview
Description
5-Methyl-7-phenyl-1,6-dihydropyrrolo[3,4-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrrolo[3,4-d][1,3]oxazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrrole ring fused with an oxazine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-phenyl-1,6-dihydropyrrolo[3,4-d][1,3]oxazine-2,4-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the synthesis of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne. Subsequent steps may involve the reaction with hydrazine monohydrate to form pyrazoles, gold-catalyzed cyclization, and final cyclization using sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-phenyl-1,6-dihydropyrrolo[3,4-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce different reduced derivatives.
Scientific Research Applications
5-Methyl-7-phenyl-1,6-dihydropyrrolo[3,4-d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying various biochemical pathways.
Medicine: Its potential therapeutic properties are explored for developing new drugs.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-7-phenyl-1,6-dihydropyrrolo[3,4-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits antimicrobial and anti-inflammatory properties.
Pyrrolopyrazine derivatives: Show a wide range of biological activities, including antimicrobial and antitumor effects.
Uniqueness
5-Methyl-7-phenyl-1,6-dihydropyrrolo[3,4-d][1,3]oxazine-2,4-dione is unique due to its specific structure, which combines a pyrrole ring with an oxazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
62237-48-3 |
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Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
5-methyl-7-phenyl-1,6-dihydropyrrolo[3,4-d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C13H10N2O3/c1-7-9-11(15-13(17)18-12(9)16)10(14-7)8-5-3-2-4-6-8/h2-6,14H,1H3,(H,15,17) |
InChI Key |
UQPPMSFQASGMAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N1)C3=CC=CC=C3)NC(=O)OC2=O |
Origin of Product |
United States |
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